

The Fungal Origins and Biological Intrigue of Cytochalasin N: A Technical Guide

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Compound of Interest

Compound Name: *Cytochalasin N*

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A comprehensive technical guide detailing the origin, biosynthesis, and biological activities of **Cytochalasin N**, a member of the diverse cytochalasan family of mycotoxins. This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth information on this fascinating fungal metabolite.

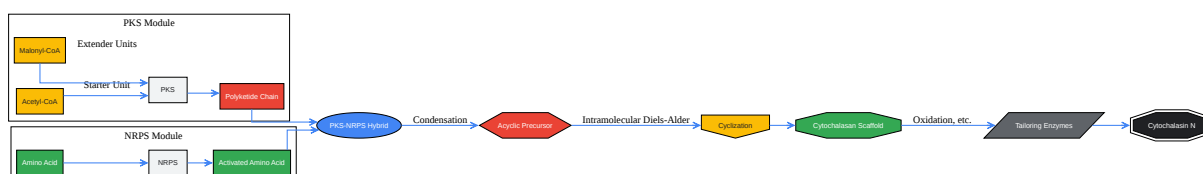
Discovery and Fungal Origin

Cytochalasin N was first isolated and identified from the fungus *Hypoxylon terricola*. Subsequent research has also identified its production by the endophytic fungus *Phomopsis theicola*. These findings highlight the distribution of this complex natural product across different fungal genera. The initial discovery laid the groundwork for further investigation into the unique biological effects of this particular cytochalasan.

Biosynthesis: A Hybrid Enzymatic Assembly Line

Like other members of the cytochalasan family, **Cytochalasin N** is synthesized through a sophisticated biosynthetic pathway involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme. This multi-domain protein complex orchestrates the assembly of the molecule from simple precursors. The process begins with the synthesis of a polyketide chain by the PKS domains, which is then condensed with an amino acid, typically phenylalanine in the case of cytochalasins, by the NRPS module. A series of subsequent

enzymatic modifications, including cyclization and oxidation, leads to the final intricate structure of **Cytochalasin N**.

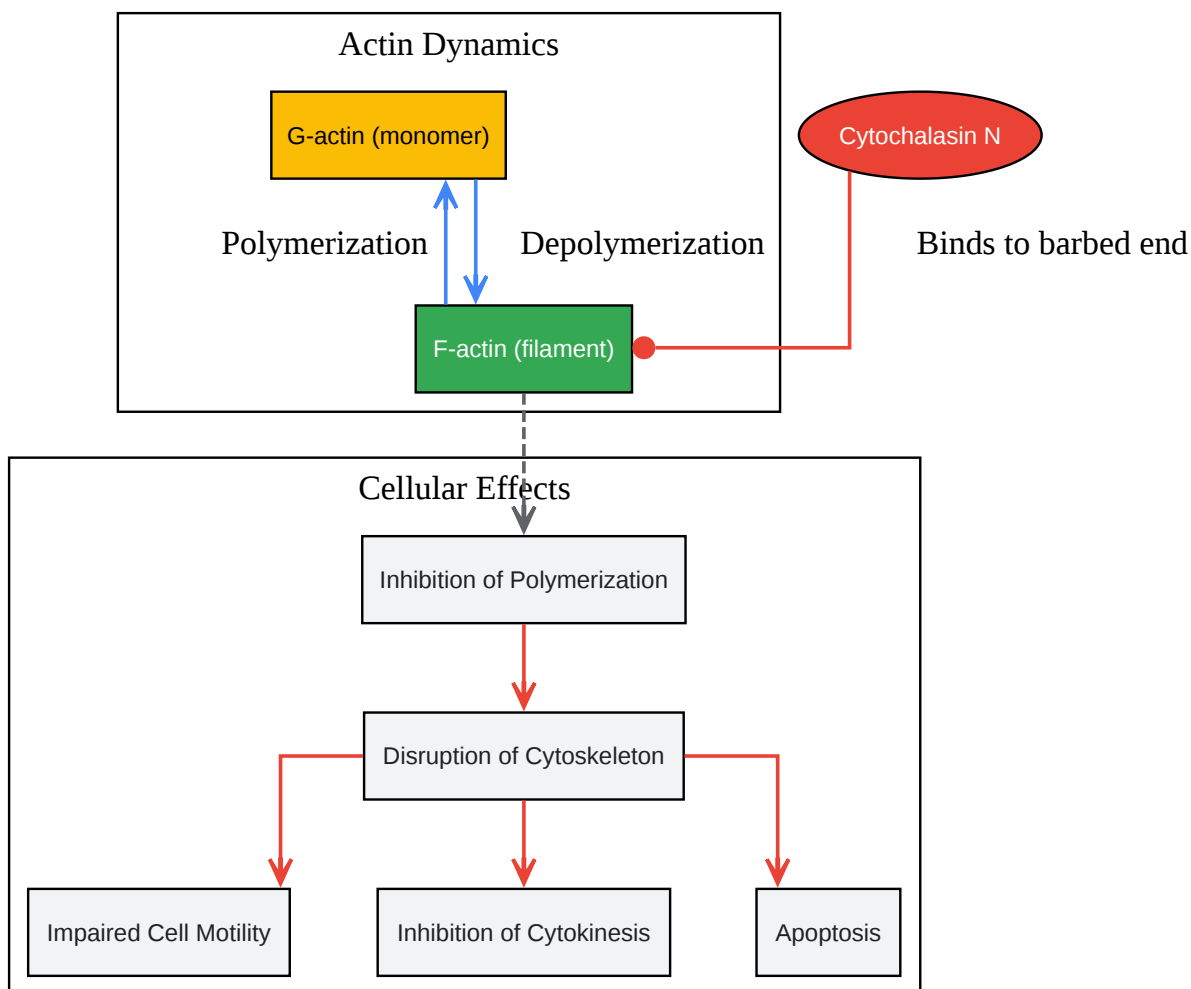


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A generalized biosynthetic pathway for cytochalasins.

Mechanism of Action: Disrupting the Cellular Skeleton

The primary molecular target of cytochalasins, including **Cytochalasin N**, is the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, thereby inhibiting the polymerization of actin monomers. This disruption of actin dynamics has profound effects on various cellular processes that are dependent on a functional cytoskeleton.



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Mechanism of action of **Cytochalasin N** on actin filaments.

Quantitative Biological Data

While extensive quantitative data for **Cytochalasin N** is still emerging, studies on related cytochalasins provide a framework for understanding its potential potency. The biological activity of cytochalasins is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various cellular and biochemical assays.

| Compound | Assay | Cell Line/System | IC50 (μM) |
|----------------|--------------|---------------------------|----------------------------|
| Cytochalasin D | Cytotoxicity | MDA-MB-435 | 3.61 ± 1.60 ^[1] |
| Cytochalasin C | Cytotoxicity | Various Cancer Cell Lines | - |
| Cytochalasin O | Cytotoxicity | Various Cancer Cell Lines | - |
| Zygosporin E | Cytotoxicity | Various Cancer Cell Lines | - |

Note: Specific IC50 values for **Cytochalasin N** are not readily available in the cited literature. The data presented is for related cytochalasins isolated from similar fungal sources and is intended for comparative purposes.

Experimental Protocols

Isolation and Purification of Cytochalasins from *Hypoxylon* sp.

The following is a general protocol for the isolation of cytochalasins from fungal cultures, based on methodologies described in the literature.

1. Fungal Culture:

- *Hypoxylon terricola* is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or yeast extract sucrose broth) for several weeks to allow for the production of secondary metabolites.

2. Extraction:

- The fungal biomass and culture medium are extracted with an organic solvent, typically ethyl acetate.
- The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Separation:

- The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.
- Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

4. Compound Identification:

- The purity and identity of the isolated compounds, including **Cytochalasin N**, are confirmed by analytical HPLC and spectroscopic methods.

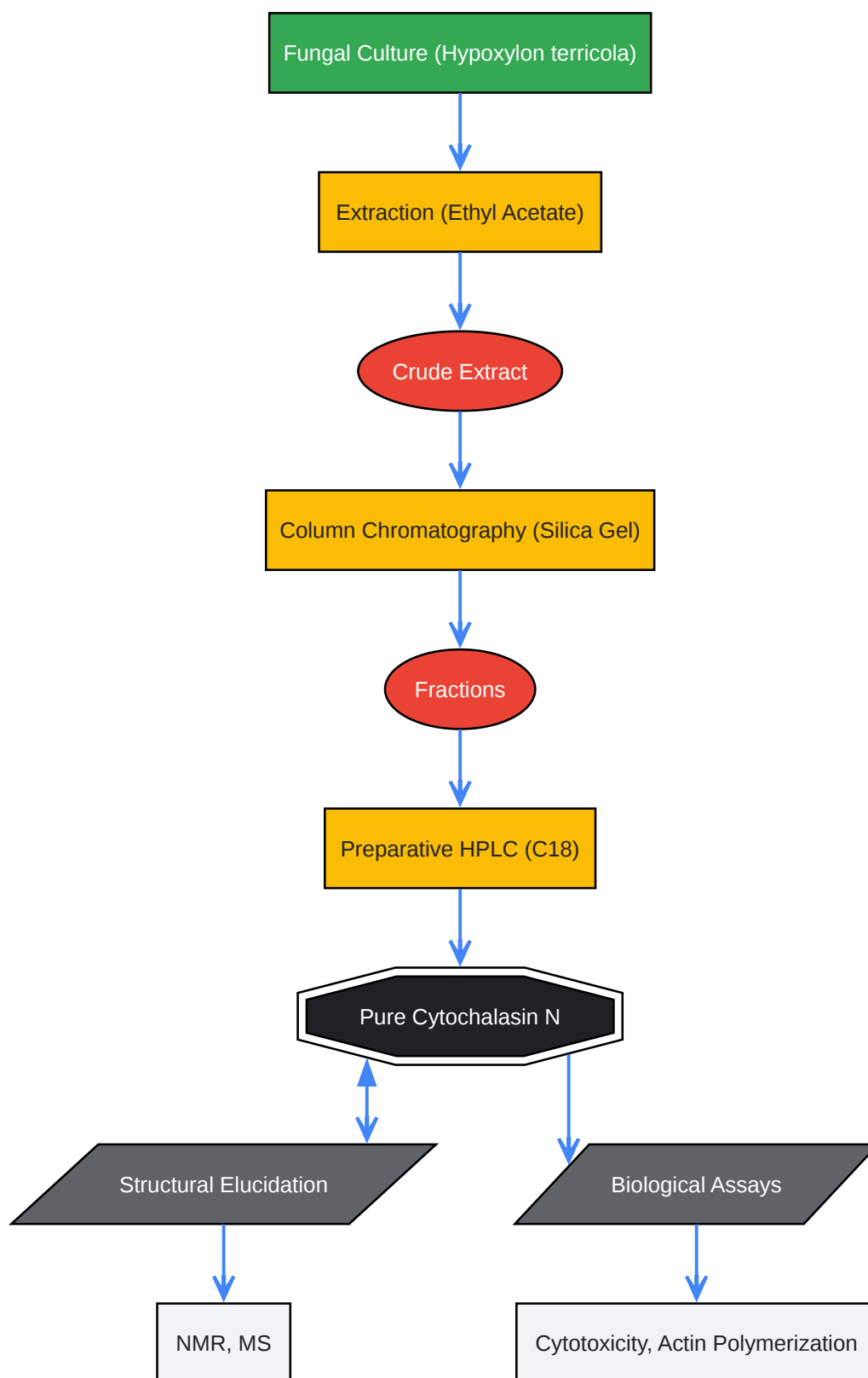
Structural Elucidation

The chemical structure of **Cytochalasin N** and its congeners is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways

The disruption of the actin cytoskeleton by **Cytochalasin N** can impact a multitude of cellular signaling pathways that are dependent on cytoskeletal integrity. These include pathways involved in cell adhesion, migration, proliferation, and apoptosis. For instance, the organization of focal adhesions, which are critical for cell-matrix interactions and signal transduction, is highly dependent on the actin network. By perturbing this network, **Cytochalasin N** can indirectly influence the activity of focal adhesion kinase (FAK) and other associated signaling proteins.



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References

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